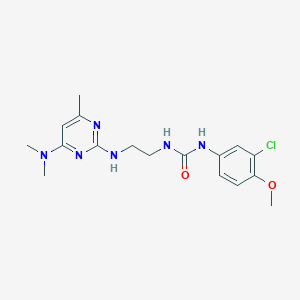
1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The intermediate product is then reacted with 4-(dimethylamino)-6-methylpyrimidine-2-amine.
- Reaction conditions: This step often requires a catalyst such as a base (e.g., triethylamine) and is conducted at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling up the reaction: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods like recrystallization, chromatography, or distillation to obtain the pure product.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Urea Linkage:
- Reacting 3-chloro-4-methoxyaniline with an isocyanate derivative to form the urea linkage.
- Reaction conditions: Typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
化学反応の分析
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism by which 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
- 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)carbamate
Comparison:
- Uniqueness: The presence of the urea linkage in 1-(3-Chloro-4-methoxyphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea provides unique stability and reactivity compared to thiourea and carbamate analogs.
- Reactivity: Urea derivatives generally exhibit different reactivity patterns, especially in biological systems, due to their hydrogen-bonding capabilities and structural rigidity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O2/c1-11-9-15(24(2)3)23-16(21-11)19-7-8-20-17(25)22-12-5-6-14(26-4)13(18)10-12/h5-6,9-10H,7-8H2,1-4H3,(H,19,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDGAGFWIZDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C=C2)OC)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)
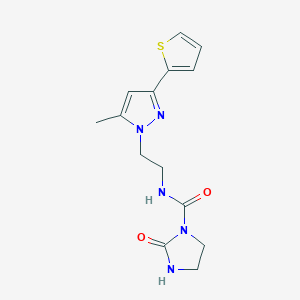
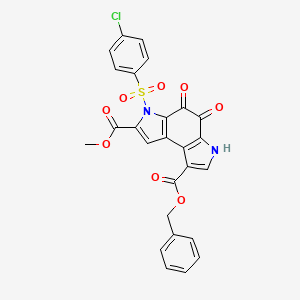
![11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2889541.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)
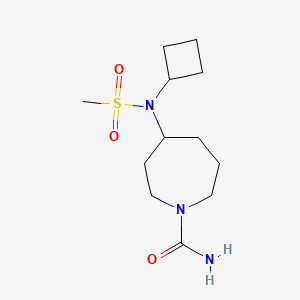
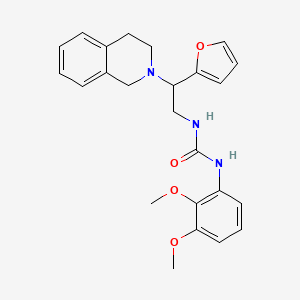
![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)
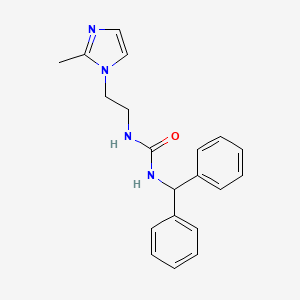
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
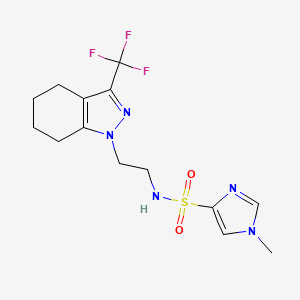
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)

![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)
